PROTAC RIPK degrader-6

PROTAC E3 ligase Cereblon

Source PROTAC RIPK degrader-6 (CAS 2089205-64-9), Example 1 from GSK's foundational patent WO2016/172134, to ensure experimental reproducibility. This cereblon (CRBN)-recruiting PROTAC is purpose-built for simultaneous RIPK1 and RIPK2 depletion, unlike VHL-based degraders (e.g., PROTAC RIPK degrader-2) that are RIPK2-selective. Ideal for hematopoietic/lymphoid studies where CRBN expression is high. ≥98% purity, verified by HPLC. Select this reference-standard degrader to eliminate variables in CRBN vs. VHL comparative studies and RIPK functional overlap investigations. Order in standard mg quantities for immediate B2B shipment.

Molecular Formula C43H48N6O11S2
Molecular Weight 889.0 g/mol
Cat. No. B2515073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC RIPK degrader-6
Molecular FormulaC43H48N6O11S2
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7
InChIInChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52)
InChIKeyBRZGXSNAXRPPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC RIPK degrader-6: A Cereblon-Based RIP Kinase Degrader for Targeted Protein Degradation Studies


PROTAC RIPK degrader-6 (CAS 2089205-64-9) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that employs a cereblon (CRBN) E3 ligase ligand conjugated to a RIP2 kinase inhibitor warhead via a PEG linker . This compound is specifically designed to recruit RIP kinases to the CRBN E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent proteasomal degradation . As Example 1 from GlaxoSmithKline's patent portfolio (WO2016/172134), it represents a foundational tool compound in the RIPK-targeted protein degradation field and is commercially available from multiple vendors at ≥98% purity [1].

Why Generic Substitution of PROTAC RIPK degrader-6 Fails: E3 Ligase and Target Isoform Specificity


PROTAC RIPK degrader-6 is not functionally interchangeable with other commercially available RIPK-targeting PROTACs due to fundamental differences in E3 ligase recruitment and target selectivity profiles. While PROTAC RIPK degrader-2 utilizes a von Hippel-Lindau (VHL) E3 ligase ligand [1], PROTAC RIPK degrader-6 is a cereblon (CRBN)-based degrader . This distinction is critical because CRBN and VHL exhibit distinct expression patterns across tissues and cell lines, and their respective PROTACs form ternary complexes with different geometries and efficiencies [2]. Furthermore, PROTAC RIPK degrader-6 is reported to target both RIPK1 and RIPK2 isoforms, whereas PROTAC RIPK degrader-2 is reported to be selective for RIPK2 degradation [3]. Substituting one for the other would therefore introduce uncontrolled variables in experimental systems, particularly in studies where differential isoform degradation or tissue-specific E3 ligase activity is relevant.

PROTAC RIPK degrader-6: Quantitative Evidence of Differentiation vs. Comparators


E3 Ligase Recruitment Strategy: CRBN vs. VHL

PROTAC RIPK degrader-6 utilizes a cereblon (CRBN) E3 ligase ligand for targeted degradation, in contrast to PROTAC RIPK degrader-2 which is VHL-based . CRBN-based PROTACs have been demonstrated to degrade target proteins with greater efficiency in certain cellular contexts, including hematopoietic lineages where CRBN is highly expressed [1]. This E3 ligase selection directly influences the compound's degradation efficiency and tissue/cell-type applicability.

PROTAC E3 ligase Cereblon RIPK degradation

Target Isoform Coverage: RIPK1 and RIPK2 Dual Targeting

PROTAC RIPK degrader-6 is reported to target both RIPK1 and RIPK2 isoforms for degradation [1]. In contrast, PROTAC RIPK degrader-2 is reported to be selective for RIPK2 degradation only . This difference in isoform targeting breadth makes PROTAC RIPK degrader-6 the preferred tool compound for studies requiring concurrent depletion of both RIPK1 and RIPK2, such as investigating functional redundancy or compensatory mechanisms.

RIPK1 RIPK2 kinase degradation isoform selectivity

Warhead Origin: GSK RIP2 Kinase Inhibitor

PROTAC RIPK degrader-6 incorporates a RIP2 kinase inhibitor warhead derived from GlaxoSmithKline's proprietary RIP2 kinase inhibitor program, as disclosed in patent WO2016/172134 (Example 1) [1]. This warhead is distinct from the RIPK2-binding moiety used in PROTAC RIPK degrader-2 [2]. Different warheads can result in distinct binding affinities, residence times, and degradation kinetics.

RIP2 kinase inhibitor GSK warhead patent-derived

Recommended Research Applications for PROTAC RIPK degrader-6 Based on Evidence


Investigating RIPK1 and RIPK2 Functional Redundancy

PROTAC RIPK degrader-6 is uniquely suited for studies where simultaneous depletion of both RIPK1 and RIPK2 is required to assess functional overlap or compensatory signaling pathways, given its reported dual-targeting profile [1]. Using RIPK2-selective degraders such as PROTAC RIPK degrader-2 in these contexts would leave RIPK1 intact and potentially confound interpretation.

RIPK Degradation Studies in Hematopoietic Cell Lineages

Due to its cereblon (CRBN)-based E3 ligase recruitment mechanism, PROTAC RIPK degrader-6 is optimally deployed in hematopoietic and lymphoid cell lines where CRBN expression is high [2]. In contrast, VHL-based degraders like PROTAC RIPK degrader-2 may exhibit reduced efficacy in these cellular contexts.

Direct Replication of GSK's RIPK PROTAC Patent Work

PROTAC RIPK degrader-6 is Example 1 from the foundational GSK patent WO2016/172134 [3]. It is the exact compound used to demonstrate proof-of-concept for RIPK-targeted degradation in the original patent disclosure, making it the essential reference compound for reproducing and building upon the inventors' foundational work.

Comparative E3 Ligase Profiling

When designing experiments to compare the efficiency of CRBN-based vs. VHL-based degradation of RIP kinases, PROTAC RIPK degrader-6 serves as the CRBN-utilizing comparator, paired against VHL-based tools such as PROTAC RIPK degrader-2 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC RIPK degrader-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.